4,4'-Bis(2-bromoacetyl)biphenyl

Continuous Flow Chemistry Process Intensification α-Bromoketone Synthesis

Sourcing high-purity 4,4'-Bis(2-bromoacetyl)biphenyl for Daclatasvir API manufacturing often faces variability in electrophilic reactivity and purity that compromises yield. This compound solves that with ≥99% HPLC purity and dual bromoacetyl sites for stepwise condensation. Key advantages: • Enables cleaner alkylation under mild conditions vs chloro analogs, reducing side products[reference:0] • Validated in continuous flow synthesis at 90.2% yield (TR=2.1 min, 20°C) for scalable production[reference:1] • Immediate global shipping with rigorous QC documentation for GMP compliance

Molecular Formula C16H12Br2O2
Molecular Weight 396.07 g/mol
CAS No. 4072-67-7
Cat. No. B1294571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(2-bromoacetyl)biphenyl
CAS4072-67-7
Molecular FormulaC16H12Br2O2
Molecular Weight396.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)C(=O)CBr)C(=O)CBr
InChIInChI=1S/C16H12Br2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2
InChIKeyRTSLQVZQORGDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(2-bromoacetyl)biphenyl: Core Building Block


4,4'-Bis(2-bromoacetyl)biphenyl (CAS 4072-67-7, C16H12Br2O2, MW 396.07) is a bifunctional aromatic α-bromoketone featuring a rigid biphenyl core symmetrically substituted with two electrophilic bromoacetyl groups . This compound serves as a key alkylating intermediate in medicinal chemistry and polymer science, where its two reactive bromomethyl ketone moieties enable stepwise or simultaneous condensation with nucleophiles including carboxylates, amines, and heterocycles. Commercially available at ≥99% HPLC purity with melting point 226–227 °C and density 1.6±0.1 g/cm³, it is widely recognized as the critical electrophilic precursor in the synthesis of the NS5A inhibitor Daclatasvir (Daklinza®) [1] and as a versatile crosslinker for constructing poly(iminofuran-arylene) copolymers and functional biphenyl-derived frameworks [2].

Workflow Bifunctional electrophilic building block for stepwise condensation with carboxylates, amines, and heterocycles
Selection Recognized precursor in NS5A inhibitor intermediate synthesis via bis-alkylation route
Context Versatile rigid crosslinker for constructing poly(iminofuran-arylene) and biphenyl-derived frameworks

4,4'-Bis(2-bromoacetyl)biphenyl: Substitution Risks


Generic substitution with other bis-haloacetyl biphenyls—particularly the chloro analog (4,4'-bis(chloroacetyl)biphenyl, CAS 24860-53-5) or the unbrominated precursor (4,4'-diacetylbiphenyl, CAS 787-69-9)—is inadvisable due to fundamental differences in electrophilic reactivity, reaction kinetics, and synthetic compatibility. The bromoacetyl group exhibits markedly higher leaving-group propensity than chloroacetyl in nucleophilic substitution and condensation reactions, enabling cleaner alkylation under milder conditions and reducing side-product formation in both pharmaceutical and polymer syntheses . Substituting the bromoacetyl groups for chloroacetyl would significantly retard reaction rates and alter regioselectivity, while using the non-halogenated 4,4'-diacetylbiphenyl precludes alkylation chemistry entirely, requiring a separate bromination step [1]. These reactivity differences translate directly into yield, purity, and process efficiency outcomes that affect manufacturing cost and product quality [2].

Target 4,4'-Bis(2-bromoacetyl)biphenyl — bromoacetyl groups (C-Br) with high leaving-group lability
Substitute Risk Chloroacetyl analog (CAS 24860-53-5) — lower C-Cl lability may slow alkylation rates and alter conversion efficiency
Target Direct electrophilic condensation without pre-activation; compatible with carboxylate and amine nucleophiles
Substitute Risk 4,4'-Diacetylbiphenyl (CAS 787-69-9) — non-halogenated; lacks direct alkylation capability and requires separate bromination
Target Bromoacetyl reactivity profile supports cleaner alkylation under mild conditions with reduced side-product formation
Substitute Risk Reactivity differences may shift intermediate purity and yield in multi-step pharmaceutical and polymer syntheses

4,4'-Bis(2-bromoacetyl)biphenyl Performance Benchmarks


Continuous Flow vs. Batch Synthesis

In a head-to-head comparison using the same bromination reaction, the continuous flow synthesis of 4,4'-bis(2-bromoacetyl)biphenyl achieved a 90.2% yield at 92.4% conversion (TR = 2.1 min, 20 °C), which was 'significantly better' than the batch reactor results for the identical transformation . The flow process also eliminated solid blockage issues inherent to this insoluble α-bromoketone, enabling continuous in-situ production without the need for large quantities of toxic bromine .

Flow vs. Batch Yield
Data to verify
90.2% yield (flow, TR=2.1 min, 20 °C) — reported higher than batch reactor results; 92.4% conversion
Reported process improvement context; batch yield not quantified
Source-specific review; continuous flow eliminated solid blockage issues
Continuous Flow Chemistry Process Intensification α-Bromoketone Synthesis

Bromoacetyl vs. Chloroacetyl Reactivity

4,4'-Bis(2-bromoacetyl)biphenyl contains bromoacetyl groups that function as superior electrophiles compared to the chloroacetyl groups in 4,4'-bis(chloroacetyl)biphenyl (CAS 24860-53-5, MW 307.17) [1]. The C-Br bond is significantly more labile than the C-Cl bond in α-haloketones, facilitating faster and more complete condensation with nucleophiles such as carboxylates and amines. This reactivity differential is critical for multi-step pharmaceutical syntheses where incomplete alkylation leads to difficult-to-remove mono-substituted intermediates and reduced final API purity [2].

Electrophilic Reactivity
Class-level
Bromoacetyl (C-Br) >> chloroacetyl (C-Cl) as leaving group in SN2 and condensation with carboxylates/amines
Reported reactivity context; supports electrophilicity review
Well-established trend in α-haloketone chemistry; class-level inference
Electrophilic Aromatic Substitution Nucleophilic Substitution Leaving Group Reactivity

Polymer Crosslinking Efficiency

In a catalyst-free multicomponent polymerization (MCP) using diisocyanides, dialkylacetylene dicarboxylates, and 4,4'-bis(2-bromoacetyl)biphenyl as the bis-electrophilic crosslinker, poly(iminofuran-arylene) copolymers (PIFAs) were obtained with high molecular weights up to Mw = 24,300 and yields up to 89.7% [1]. The rigid biphenyl spacer between the bromoacetyl groups imparts desirable thermal and mechanical properties to the resulting polymer networks, a feature that cannot be replicated with mono-bromoacetyl or non-aromatic crosslinkers [1].

Polymer Crosslinking
Method context
Mw up to 24,300; yield up to 89.7% in catalyst-free multicomponent polymerization
Supports crosslinker performance review
Rigid biphenyl spacer imparts thermal and mechanical stability to polymer networks
Multicomponent Polymerization Crosslinker Efficiency Polymer Molecular Weight

GMP-Grade Purity Specification

Commercially available 4,4'-bis(2-bromoacetyl)biphenyl is routinely supplied at ≥99.0% purity by HPLC with moisture content ≤0.5% (Karl Fischer), heavy metals ≤10 ppm, and residual solvents meeting ICH Q3C guidelines [1]. This high purity specification is essential for its use as a critical intermediate in Daclatasvir synthesis, where impurities in the bis(bromoacetyl) precursor can propagate to the final API and affect regulatory compliance [2]. Competing intermediates such as 4,4'-diacetylbiphenyl are typically supplied at lower purity grades (e.g., 98–99%) and require additional purification before use in regulated pharmaceutical manufacturing [3].

Purity Specification
Specification review
≥99.0% HPLC purity; ≤0.5% moisture; ≤10 ppm heavy metals; ICH Q3C compliant residual solvents
Supports pharmaceutical procurement review
Vendor-specified quality attributes; verify lot-specific COA
Pharmaceutical Intermediate Quality Control API Manufacturing

4,4'-Bis(2-bromoacetyl)biphenyl: Key Application Scenarios


Daclatasvir API Intermediate Synthesis

4,4'-Bis(2-bromoacetyl)biphenyl is the essential electrophilic building block in the synthesis of Daclatasvir (BMS-790052, Daklinza®), an FDA-approved NS5A inhibitor for chronic hepatitis C treatment [1]. In the primary synthetic route, the compound undergoes condensation with NBoc-L-proline to form a diester intermediate, which is subsequently cyclized to the bis(imidazole) core of the API . Procurement of high-purity (≥99.0% HPLC) 4,4'-bis(2-bromoacetyl)biphenyl is critical for maintaining API purity and yield, directly supporting GMP manufacturing of this important antiviral therapeutic.

Industrial-Scale Continuous Flow Production

The photoultrasound-enhanced continuous flow synthesis of 4,4'-bis(2-bromoacetyl)biphenyl has been demonstrated at 90.2% yield with 92.4% conversion under mild conditions (TR = 2.1 min, 20 °C), significantly outperforming batch reactor approaches [1]. This process eliminates solid blockage issues inherent to this insoluble α-bromoketone and avoids large quantities of toxic bromine, making it attractive for industrial-scale procurement and in-situ production of the compound for downstream pharmaceutical or polymer syntheses [1].

Poly(iminofuran-arylene) Copolymer Synthesis

As a rigid, bifunctional electrophilic crosslinker, 4,4'-bis(2-bromoacetyl)biphenyl participates in catalyst-free multicomponent polymerizations to yield poly(iminofuran-arylene) copolymers with Mw up to 24,300 and yields up to 89.7% [1]. The biphenyl spacer provides thermal and mechanical stability to the resulting polymer networks, enabling applications in specialty coatings, membranes, and functional materials where well-defined aromatic crosslinking is required [1].

Suzuki-Miyaura Cross-Coupling Precursor

4,4'-Bis(2-bromoacetyl)biphenyl serves as a key reagent in Suzuki-Miyaura cross-coupling reactions to introduce functionalized aryl groups at the biphenyl core [1]. This application supports the synthesis of liquid crystal materials, advanced pharmaceutical intermediates, and polymer-bound catalysts where precise biphenyl functionalization is required [1]. The compound's dual bromoacetyl functionality offers orthogonal reactivity that can be exploited in stepwise derivatization strategies.

Application
Selection Property
Validation Focus
NS5A inhibitor intermediate synthesis
High-purity bis-electrophilic building block
Condensation efficiency and diester intermediate purity
Continuous flow process research
Flow-compatible bromoacetyl precursor
Process yield consistency and operational continuity
Multicomponent polymerization studies
Rigid aromatic bifunctional crosslinker
Polymer Mw distribution and network properties
Stepwise biphenyl derivatization
Orthogonal bromoacetyl-functionalized scaffold
Cross-coupling selectivity and intermediate stability

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